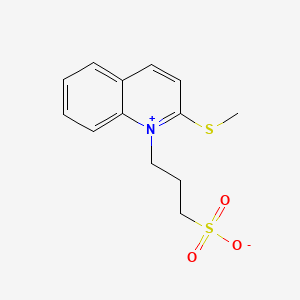
2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium is a compound belonging to the class of quinolinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a quinolinium core with a methylthio group and a sulphonatopropyl side chain, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the methylthio and sulphonatopropyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis and minimize by-products .
化学反応の分析
Types of Reactions
2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinolinium core can be reduced to form dihydroquinoline derivatives.
Substitution: The sulphonatopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and substituted quinolinium salts.
科学的研究の応用
2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other quinolinium derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
作用機序
The mechanism of action of 2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium involves its interaction with molecular targets and pathways within biological systems. The quinolinium core can intercalate with DNA, leading to potential anticancer activity. The sulphonatopropyl group enhances the compound’s solubility and bioavailability, while the methylthio group can undergo redox reactions, contributing to its biological activity .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium include other quinolinium salts with different substituents, such as:
- 2-(Methylthio)-1-(3-carboxypropyl)quinolinium
- 2-(Methylthio)-1-(3-hydroxypropyl)quinolinium
- 2-(Methylthio)-1-(3-aminopropyl)quinolinium
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
68239-09-8 |
|---|---|
分子式 |
C13H15NO3S2 |
分子量 |
297.4 g/mol |
IUPAC名 |
3-(2-methylsulfanylquinolin-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C13H15NO3S2/c1-18-13-8-7-11-5-2-3-6-12(11)14(13)9-4-10-19(15,16)17/h2-3,5-8H,4,9-10H2,1H3 |
InChIキー |
WMDSVEWSDJCYTK-UHFFFAOYSA-N |
正規SMILES |
CSC1=[N+](C2=CC=CC=C2C=C1)CCCS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)
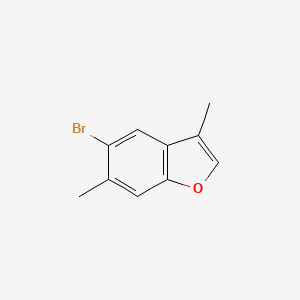
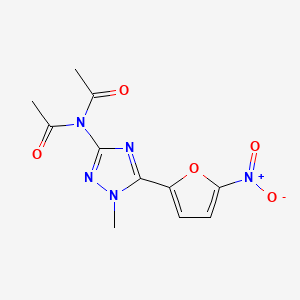
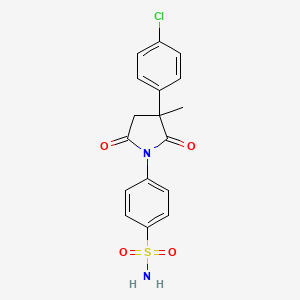
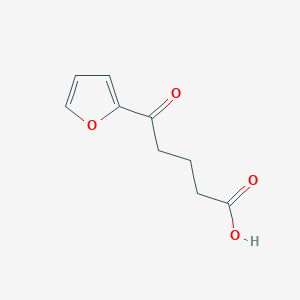
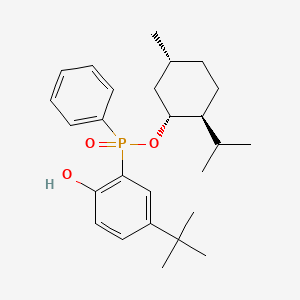
![2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B15211668.png)
![1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15211674.png)
![(3AS,4S,5S,6aR)-4-(2-(2-heptyl-1,3-dioxolan-2-yl)ethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15211676.png)

![3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-](/img/structure/B15211693.png)
![N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B15211697.png)
![1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B15211718.png)
